2-Amino-N-(2-iodo-benzyl)-N-methyl-acetamide
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Overview
Description
2-Amino-N-(2-iodo-benzyl)-N-methyl-acetamide is an organic compound that features an amide functional group, an iodine atom attached to a benzyl group, and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-iodo-benzyl)-N-methyl-acetamide typically involves the reaction of 2-iodobenzylamine with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as sodium hydride (NaH). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-iodo-benzyl)-N-methyl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding a deiodinated product.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium hydroxide (KOH) are employed in substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Deiodinated amide.
Substitution: Substituted amides with various functional groups.
Scientific Research Applications
2-Amino-N-(2-iodo-benzyl)-N-methyl-acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-iodo-benzyl)-N-methyl-acetamide involves its interaction with specific molecular targets. The iodine atom in the benzyl group can form halogen bonds with target proteins, influencing their structure and function. Additionally, the amide group can participate in hydrogen bonding, further stabilizing the interaction with molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-(2-iodo-benzyl)-N-ethyl-acetamide
- 2-Amino-N-(2-iodo-benzyl)-N-isopropyl-acetamide
- 2-Amino-N-(2-iodo-benzyl)-N-methyl-propionamide
Uniqueness
2-Amino-N-(2-iodo-benzyl)-N-methyl-acetamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the iodine atom enhances its potential for halogen bonding, making it a valuable tool in biochemical studies. Additionally, the methyl group on the nitrogen atom influences its solubility and interaction with biological targets, distinguishing it from similar compounds .
Properties
IUPAC Name |
2-amino-N-[(2-iodophenyl)methyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O/c1-13(10(14)6-12)7-8-4-2-3-5-9(8)11/h2-5H,6-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZFXIQXVXNEHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1I)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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